molecular formula C27H20N4O8 B11549763 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol)

Cat. No.: B11549763
M. Wt: 528.5 g/mol
InChI Key: SSECRULXHDRPDE-UHFFFAOYSA-N
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Description

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL is a complex organic compound characterized by its multiple hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-hydroxy-3-[(E)-[(2-hydroxy-5-nitrophenyl)methylidene]amino]benzylamine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. It can interact with cellular proteins, enzymes, and DNA, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-METHOXY-6-NITROPHENOL
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
  • 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF)

Uniqueness

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H20N4O8

Molecular Weight

528.5 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]methyl]-2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C27H20N4O8/c32-24-7-3-20(30(36)37)12-18(24)14-28-22-10-16(1-5-26(22)34)9-17-2-6-27(35)23(11-17)29-15-19-13-21(31(38)39)4-8-25(19)33/h1-8,10-15,32-35H,9H2

InChI Key

SSECRULXHDRPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O

Origin of Product

United States

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